molecular formula C10H12 B1297558 m-Allyltoluene CAS No. 3333-20-8

m-Allyltoluene

Cat. No. B1297558
CAS RN: 3333-20-8
M. Wt: 132.2 g/mol
InChI Key: JVQAREFZPKBHPG-UHFFFAOYSA-N
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Description

M-allyltoluene, also known as 3-methylallylbenzene, is a chemical compound that is used in a variety of applications. It is a colorless liquid with a sweet, balsamic odor and a boiling point of 207-208°C. It is soluble in alcohols and ethers, and is insoluble in water. This compound is a member of the allylbenzene family and is found in essential oils, such as ginger, clove, and nutmeg. It is also used in the synthesis of a variety of compounds, such as pharmaceuticals and fragrances.

Scientific Research Applications

M-allyltoluene is used in scientific research for a variety of applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals, and as a fuel additive. It is also used in the synthesis of fragrances and flavors, and as a solvent in the production of polymers.

Advantages and Limitations for Lab Experiments

M-allyltoluene has several advantages for use in laboratory experiments. It is easily synthesized from readily available starting materials, and can be purified by distillation. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, it is also a relatively volatile compound, and may require special handling and storage conditions.

Future Directions

Future research on m-allyltoluene could focus on further elucidating the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of this compound in the synthesis of pharmaceuticals and fragrances. Finally, further research could be done to explore the potential use of this compound as a fuel additive.

properties

IUPAC Name

1-methyl-3-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-3-5-10-7-4-6-9(2)8-10/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAREFZPKBHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335203
Record name m-Allyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3333-20-8
Record name m-Allyltoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-3-methylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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